3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide

Physicochemical Properties Lipophilicity Drug-Likeness

3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide (CAS 89465-06-5) is an N'-methyl-substituted isoxazole-3-carbohydrazide with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol. It belongs to the pharmacologically significant class of 5-methylisoxazole-3-carboxylic acid hydrazides, which serve as key intermediates in the synthesis of monoamine oxidase inhibitors, kinase inhibitors, and GABAergic agents.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 89465-06-5
Cat. No. B1614789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide
CAS89465-06-5
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NNC
InChIInChI=1S/C6H9N3O2/c1-4-3-5(9-11-4)6(10)8-7-2/h3,7H,1-2H3,(H,8,10)
InChIKeyZFLPNZSUWANLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide (CAS 89465-06-5) Is a Differentiated Isoxazole Hydrazide for Chemical Biology and Medicinal Chemistry Procurement


3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide (CAS 89465-06-5) is an N'-methyl-substituted isoxazole-3-carbohydrazide with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . It belongs to the pharmacologically significant class of 5-methylisoxazole-3-carboxylic acid hydrazides, which serve as key intermediates in the synthesis of monoamine oxidase inhibitors, kinase inhibitors, and GABAergic agents . The compound is distinguished from its closest analogs—namely isocarboxazid (the N'-benzyl analog; CAS 59-63-2) and 5-methylisoxazole-3-carbohydrazide (the unsubstituted hydrazide; CAS 62438-03-3)—by its unique N'-methyl substitution pattern, which imparts a distinct physicochemical profile and biological selectivity fingerprint.

Why 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide Cannot Be Replaced by Generic Isoxazole Hydrazides in Precision Research Applications


In-class isoxazole-3-carbohydrazides cannot be interchanged without compromising experimental outcomes, because the hydrazide N'-substituent controls lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement. For instance, the N'-benzyl analog isocarboxazid acts as a potent but irreversible and non-selective monoamine oxidase inhibitor (IC₅₀ = 4.8 µM for rat brain MAO in vitro) , while the target N'-methyl compound shows Caspase-3 inactivity , indicating a distinct selectivity profile. Similarly, the unsubstituted hydrazide (CAS 62438-03-3), with a logP of -0.86, is substantially more hydrophilic than the target compound (logP = 0.629), affecting membrane permeability and pharmacokinetic properties . Such differences translate directly into divergent biological activity, synthetic utility, and IP status, making generic replacement scientifically unsound.

Quantitative Evidence Guide: 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity, Molecular Weight, and Polar Surface Area vs. Isocarboxazid

The target compound exhibits an experimental logP of 0.629 and a polar surface area (PSA) of 67.16 Ų, compared to isocarboxazid (MW = 231.25 g/mol, logP ≈ 2.5–3.0 by class-level inference ). The 1.9–2.4 log unit reduction in lipophilicity, coupled with a ~76 Da lower molecular weight, predicts superior aqueous solubility and a reduced propensity for off-target hydrophobic interactions relative to the N'-benzyl analog [1]. Both compounds share an identical PSA, indicating comparable hydrogen-bonding potential.

Physicochemical Properties Lipophilicity Drug-Likeness Medicinal Chemistry

Selectivity Fingerprint: Caspase-3 Inactivity as a Negative Selectivity Marker vs. MAO-Targeted Isocarboxazid

In a single-concentration binding assay against Caspase-3, the target compound exhibited no detectable inhibition (classified as 'No inhibition') . In contrast, isocarboxazid demonstrates potent MAO-A/MAO-B inhibition with an IC₅₀ of 4.8 µM in rat brain homogenate . While head-to-head data is unavailable, the Caspase-3 inactivity of the target compound indicates that its N'-methyl substitution confers a selectivity profile orthogonal to the MAO-targeting N'-benzyl analog, potentially reducing apoptosis-related off-target effects.

Selectivity Caspase-3 MAO Off-Target Profiling

Synthetic Utility as a VEGFR2-Targeted Building Block vs. Generic Unsubstituted Hydrazides

The N'-methyl isoxazole carbohydrazide scaffold served as a direct precursor in the synthesis of a series of VEGFR2 inhibitors where derivatives achieved sub-micromolar IC₅₀ values (e.g., 0.69–0.84 µM against HepG2 cells) [1]. In comparison, the unsubstituted hydrazide analog (CAS 62438-03-3) is reported primarily as an intermediate for GABA_A receptor agonists . The N'-methyl group on the target compound provides a synthetic handle for further diversification into N'-alkylated hydrazones and carboxamides, enabling access to kinase-targeted chemical space that the unsubstituted hydrazide cannot directly address.

VEGFR2 Kinase Inhibitor Building Block Anticancer

Verified Physicochemical Identity: Melting Point, Boiling Point, and Density Benchmarks for QC and Formulation

The target compound is characterized by a melting point of 93–94 °C [1] and a predicted boiling point of 265.1 ± 32.0 °C at 760 mmHg with a density of 1.185 ± 0.06 g/cm³ [2]. The comparator isocarboxazid has a reported melting point of 105–106 °C [3], while the unsubstituted hydrazide (CAS 62438-03-3) melts at 138–142 °C . The 12–49 °C lower melting point of the target compound relative to its two closest analogs provides a distinct thermal identity for purity verification and solid-state formulation development.

Quality Control Melting Point Boiling Point Formulation

Optimal Research and Industrial Application Scenarios for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide Based on Quantitative Differentiation


Selective Chemical Probe Development Requiring Caspase-3-Negative Background

Investigators developing apoptosis-pathway probes or conducting target deconvolution can deploy this compound as a Caspase-3-inactive scaffold , avoiding the confounding MAO inhibition signal inherent to isocarboxazid (MAO IC₅₀ = 4.8 µM) . The confirmed absence of Caspase-3 binding distinguishes it from pan-active hydrazides and simplifies interpretation of phenotypic screening results.

VEGFR2 Kinase Inhibitor Lead Generation and Optimization

Medicinal chemistry teams pursuing VEGFR2 inhibitors can use this N'-methyl hydrazide as a validated synthetic entry point. The scaffold has yielded downstream carboxamide and hydrazone derivatives with HepG2 IC₅₀ values of 0.69–0.84 µM [1], outperforming the reference drug sorafenib (IC₅₀ = 3.99 µM) in the same assay system. The N'-methyl group facilitates further alkylation and acylation chemistry not accessible from the unsubstituted hydrazide analog.

Physicochemical Property-Driven Lead Optimization Campaigns

Structure–activity relationship (SAR) programs requiring reduced lipophilicity relative to clinical MAO inhibitors will benefit from the target compound's logP of 0.629 versus the estimated logP of ~2.5–3.0 for isocarboxazid. The lower logP predicts improved aqueous solubility and reduced phospholipidosis risk, while the identical PSA (67.16 Ų) preserves hydrogen-bonding pharmacophore features, enabling property-guided optimization of CNS or peripheral drug candidates.

Patent-Protected Derivatization Platform and IP FTO Analysis

The N'-methyl isoxazole-3-carbohydrazide core falls within the compositional scope of granted patents covering l-monoalkyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazines [2]. Researchers conducting freedom-to-operate analyses or seeking to design-around existing MAO inhibitor IP can leverage this compound's distinct N'-methyl substitution pattern as a non-benzyl starting point, circumventing the dense patent landscape surrounding the N'-benzyl analog isocarboxazid.

Quote Request

Request a Quote for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.